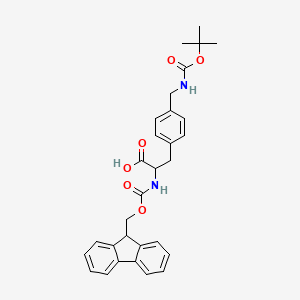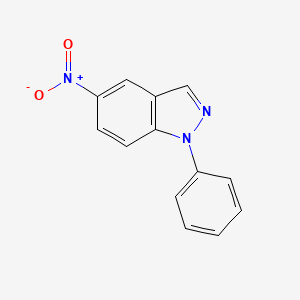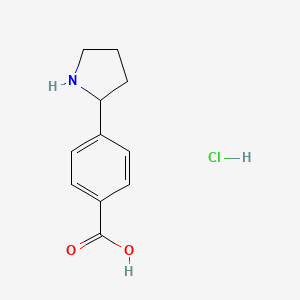
2-(Benzylthio)-4-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-bromopyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with benzyl mercaptan in the presence of a base, followed by bromination at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-4-bromopyridine can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acetonitrile at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: 2-(Benzylsulfonyl)-4-bromopyridine.
Reduction: 2-(Benzylthio)pyridine.
Substitution: 2-(Benzylthio)-4-aminopyridine or 2-(Benzylthio)-4-thiopyridine.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-4-bromopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-4-bromopyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The benzylthio group can interact with the active site of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylthio)pyridine: Lacks the bromine atom at the 4-position.
4-Bromo-2-chloropyridine: Lacks the benzylthio group at the 2-position.
2-(Benzylsulfonyl)-4-bromopyridine: Contains a sulfonyl group instead of a thio group.
Uniqueness
2-(Benzylthio)-4-bromopyridine is unique due to the presence of both the benzylthio group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNS/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWZSAVOPIKEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)


![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)



![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)

